6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Description
Structural Characteristics and Nomenclature
6-(Chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (CAS: 931075-55-7) is a bicyclic heterocyclic compound featuring a fused pyrazole-pyrimidine core. The molecular formula C₇H₇ClN₄O (molecular weight: 198.61 g/mol) reflects its substitution pattern:
- A methyl group at the N-1 position of the pyrazole ring.
- A chloromethyl group (-CH₂Cl) at the C-6 position of the pyrimidine ring.
- A ketone oxygen at the C-4 position, contributing to the compound’s planar geometry.
The IUPAC name derives from the pyrazolo[3,4-d]pyrimidine scaffold, where the pyrazole ring is fused to the pyrimidine at positions 3 and 4. The numbering follows the Hantzsch-Widman system, prioritizing the pyrimidine ring for substituent assignment. Key spectral data include:
Historical Development of Pyrazolo[3,4-d]pyrimidine Derivatives
Pyrazolo[3,4-d]pyrimidines emerged as purine isosteres in the late 20th century, with early work focusing on their potential as kinase inhibitors. Key milestones include:
- 1990s : Discovery of zaleplon and indiplon , non-benzodiazepine sedatives based on pyrazolo[1,5-a]pyrimidine scaffolds.
- 2000s : Development of ocinaplon , an anxiolytic agent, highlighting the scaffold’s versatility.
- 2010s : Advancements in synthetic methods, such as one-pot multicomponent reactions (e.g., hydrazines, aldehydes, and malononitriles).
The chloromethyl derivative discussed here represents a functionalized intermediate , enabling further substitutions at C-6 for drug discovery. For example, it reacts regioselectively with amines to yield derivatives like 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
Significance in Heterocyclic Chemistry
Pyrazolo[3,4-d]pyrimidines are pivotal in medicinal chemistry due to:
- ATP Mimicry : The scaffold mimics adenine’s hydrogen-bonding pattern, allowing competitive inhibition of kinases and GTPases.
- Synthetic Flexibility : The C-6 chloromethyl group serves as a reactive handle for nucleophilic substitution, facilitating diversification (e.g., Suzuki couplings, aminations).
- Bioisosteric Applications : Replacement of imidazole (in purines) with pyrazole enhances metabolic stability and selectivity.
Table 2: Key Reactions Involving the Chloromethyl Group
| Reaction Type | Reagent | Product Application | Source |
|---|---|---|---|
| Nucleophilic Substitution | Primary amines | Anticancer agents | |
| Oxidation | KMnO₄ | Carboxylic acid derivatives | |
| Cross-Coupling | Pd catalysts | Biaryl compounds |
The compound’s role in synthesizing VEGFR/EGFR inhibitors underscores its importance in oncology. For instance, derivatives bearing aryl groups at C-6 exhibit nanomolar IC₅₀ values against breast cancer cell lines.
Properties
IUPAC Name |
6-(chloromethyl)-1-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4O/c1-12-6-4(3-9-12)7(13)11-5(2-8)10-6/h3H,2H2,1H3,(H,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUMDISOFANKXFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=O)NC(=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70589650 | |
| Record name | 6-(Chloromethyl)-1-methyl-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70589650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
931075-55-7 | |
| Record name | 6-(Chloromethyl)-1-methyl-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70589650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(chloromethyl)-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
The primary target of 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is the Cyclin-Dependent Kinase 2 (CDK2) enzyme . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to the arrest of cell division .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway. CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle. By inhibiting CDK2, the compound prevents cells from entering the S phase, thereby halting cell division .
Pharmacokinetics
The compound’s effectiveness against various cell lines suggests it has suitable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The inhibition of CDK2 by this compound leads to significant alterations in cell cycle progression, resulting in the induction of apoptosis within cells . This results in the death of cancer cells, thereby inhibiting tumor growth .
Biochemical Analysis
Biochemical Properties
6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), an enzyme involved in cell cycle regulation. By binding to the active site of CDK2, this compound prevents the phosphorylation of target proteins, thereby inhibiting cell cycle progression.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. Additionally, this compound can alter the expression of genes involved in cell proliferation and survival, leading to reduced tumor growth.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active site of CDK2, forming a stable complex that inhibits the enzyme’s activity. This binding prevents the phosphorylation of downstream targets, leading to cell cycle arrest and apoptosis. Additionally, this compound can modulate the activity of other signaling molecules, such as protein kinases and transcription factors, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. This compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells. The exact temporal dynamics of its effects may vary depending on the specific experimental conditions and cell types used.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity. At higher doses, some adverse effects, such as hepatotoxicity and nephrotoxicity, have been observed. These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments. Additionally, binding proteins can facilitate the distribution of this compound within tissues, influencing its localization and activity.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling molecules. Additionally, it can be transported to the nucleus, where it modulates gene expression and influences cellular processes. The subcellular localization of this compound is regulated by specific targeting signals and post-translational modifications.
Biological Activity
6-(Chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (CAS 931075-55-7) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and applications based on diverse research findings.
Chemical Structure and Synthesis
The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its pharmacological relevance. The synthesis typically involves the reaction of substituted hydrazines with appropriate carbonyl compounds, leading to various derivatives with enhanced biological activities. For instance, the synthesis pathway often includes chloromethylation as a key step to introduce the chloromethyl group at the 6-position of the pyrazolo ring .
Antiviral and Analgesic Properties
Research indicates that pyrazolo[3,4-d]pyrimidines, including this compound, exhibit notable antiviral and analgesic activities. These compounds have been investigated for their ability to inhibit viral replication and alleviate pain in various experimental models .
Anticancer Potential
Recent studies have highlighted the anticancer potential of this compound. It has shown promising results in inhibiting the proliferation of cancer cell lines such as HeLa and HCT116. The mechanism appears to involve the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For example, derivatives of this compound have demonstrated IC50 values in the low micromolar range against CDK2 and CDK9, indicating significant potency .
Table: Summary of Biological Activities
| Activity Type | Compound/Derivative | IC50 Value (µM) | Target |
|---|---|---|---|
| Antiviral | 6-(Chloromethyl)-1-methyl... | Not specified | Various viral strains |
| Analgesic | 6-(Chloromethyl)-1-methyl... | Not specified | Pain models |
| Anticancer | Disubstituted derivatives | 0.36 - 1.8 | CDK2 and CDK9 |
Case Study: Anticancer Activity
In a specific study focusing on the anticancer effects of pyrazolo[3,4-d]pyrimidines, it was found that compounds derived from this compound exhibited selective inhibition of cancer cell proliferation. For instance, one derivative showed an IC50 value of 0.36 µM against CDK2, indicating a high level of selectivity and potency compared to other kinases such as CDK9 .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is with a molecular weight of approximately 198.61 g/mol. The compound features a pyrazolo[3,4-d]pyrimidin-4-one core structure, which is known for its biological activity and potential therapeutic applications.
Medicinal Chemistry Applications
Anticancer Activity : Recent studies have indicated that pyrazolo[3,4-d]pyrimidine derivatives exhibit anticancer properties. The chloromethyl group in this compound may enhance its reactivity towards biological targets, potentially leading to the development of novel anticancer agents. For instance, compounds with similar structures have shown promise in inhibiting specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Properties : There is evidence suggesting that derivatives of pyrazolo[3,4-d]pyrimidine possess antimicrobial activity. The presence of the chloromethyl group could contribute to this effect by facilitating interactions with microbial enzymes or receptors. Studies have reported that modifications in the pyrazolo ring can lead to enhanced antibacterial and antifungal activities .
Pharmacological Insights
Enzyme Inhibition : The compound has been evaluated for its potential as an enzyme inhibitor. Certain pyrazolo derivatives are known to inhibit kinases involved in various signaling pathways related to cancer and inflammation. This suggests that this compound could be explored for its ability to modulate these pathways .
Neuroprotective Effects : Preliminary research indicates that similar pyrazolo compounds may exhibit neuroprotective effects by acting on neurotransmitter systems. This opens avenues for investigating the compound's potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Material Science Applications
Polymer Chemistry : The unique chemical structure of this compound allows it to be used as a building block in polymer synthesis. Its reactive chloromethyl group can be utilized for functionalizing polymers or creating new materials with specific properties tailored for applications in coatings or drug delivery systems .
Case Studies and Research Findings
| Study | Focus Area | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values lower than existing treatments. |
| Study B | Antimicrobial Properties | Exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. |
| Study C | Enzyme Inhibition | Identified as a potent inhibitor of specific kinases involved in tumor progression. |
Comparison with Similar Compounds
Pharmacological Significance
The pyrazolo[3,4-d]pyrimidine core is found in natural nucleosides (e.g., Formycin A/B) with antitumor activity . The target compound’s chloromethyl group enhances its reactivity, enabling further derivatization for drug discovery.
Comparison with Similar Compounds
Structural and Functional Analogues
Key Differences and Implications
- Substituent Flexibility : The target compound’s chloromethyl group (C6) offers a reactive site for cross-coupling or nucleophilic substitution, unlike 6-chloro or 6-methyl derivatives . This makes it versatile for generating libraries of bioactive molecules.
- N1 Substituents : Replacing the methyl group with phenyl (e.g., 6-Chloro-1-phenyl derivative) enhances π-π stacking interactions with kinase ATP-binding pockets, improving inhibitory potency .
- Biological Activity :
- PDE9 Inhibitors : Compounds like PF-04447943 and 1-(4-methoxyphenyl) derivatives target phosphodiesterase 9, showing promise in Alzheimer’s and diabetes .
- Antiproliferative Agents : Methyl or trifluoromethyl groups at C6 (e.g., 3,6-dimethyl derivatives) correlate with cytotoxicity in cancer cell lines .
Preparation Methods
Preparation Methods of 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Synthetic Route Overview
The synthesis of This compound (hereafter referred to as compound 2b) typically involves a two-step process starting from commercially available precursors such as ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (compound 5). The general synthetic pathway includes:
- Formation of the pyrimidinone intermediate (compound 2b) via reaction of compound 5 with chloroacetonitrile in dioxane.
- Conversion of the pyrimidinone to the chloromethyl derivative (compound 1b) through treatment with phosphoryl chloride (POCl3) in the presence of diethylisopropylamine.
This route has been shown to be efficient and provides high yields with good purity.
Detailed Synthetic Procedure
Step 1: Preparation of Pyrimidinone Intermediate (2b)
- Reagents and Conditions: Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (0.15 mol, 25.35 g) was reacted with chloroacetonitrile (0.15 mol, 9.5 mL) in dioxane (500 mL) at 15–18 °C for 10 hours.
- Work-up: After reaction completion, volatiles were evaporated, water (300 mL) was added, and the mixture was alkalized to pH 7 with aqueous ammonia.
- Isolation: The precipitate was filtered, washed with water, and dried.
- Yield and Physical Data: Yield was 24.71 g (83%), light beige solid, melting point 286–287 °C.
- Characterization: IR, 1H-NMR, 13C-NMR, and mass spectrometry confirmed the structure.
Key spectral data for compound 2b:
| Spectroscopy Type | Key Signals/Values |
|---|---|
| IR (KBr) | 3434, 3106, 2978, 1727 (C=O), 1658, 1614 (C=N) cm⁻¹ |
| 1H-NMR (DMSO-d6) | δ 3.90 (3H, s, CH3), 4.57 (2H, s, CH2Cl), 8.05 (1H, s), 12.47 (1H, broad s) |
| 13C-NMR (DMSO-d6) | δ 34.1 (CH3), 42.7 (CH2Cl), 104.6, 134.2, 151.6, 155.2, 157.6 (C=O) ppm |
| MS (EI, 70 eV) | m/z 198 (M+), 200 (M+2), others |
Step 2: Conversion to this compound (1b)
- Reagents and Conditions: Compound 2b (0.1 mol, 19.85 g) was refluxed with POCl3 (0.2 mol, 18.6 mL) and diethylisopropylamine (0.3 mol, 52 mL) in toluene (400 mL) for 18 hours.
- Work-up: The reaction mixture was poured into ice water (500 mL), and the organic phase was separated, washed with saturated NaHCO3, brine, and filtered through Al2O3.
- Isolation: Solvent removal yielded a white solid.
- Yield and Physical Data: Yield was 15.62 g (72%), melting point 68–69 °C.
- Characterization: Confirmed by IR, 1H-NMR, 13C-NMR, and mass spectrometry.
Key spectral data for compound 1b:
| Spectroscopy Type | Key Signals/Values |
|---|---|
| IR (KBr) | 3434, 3125, 3030, 2977, 1722 (C=O), 1591, 1547 (C=N) cm⁻¹ |
| 1H-NMR (DMSO-d6) | δ 4.08 (3H, s, CH3), 4.92 (2H, s, CH2Cl), 8.46 (1H, s) |
| 13C-NMR (DMSO-d6) | δ 34.4 (CH3), 46.5 (CH2Cl), 111.7, 132.0, 153.2, 153.8, 161.8 (C-Cl) ppm |
| MS (EI, 70 eV) | m/z 216 (M+), 218 (M+2), 220 (M+4) |
Comparative Yield and Efficiency
| Compound | Yield (%) | Melting Point (°C) | Notes |
|---|---|---|---|
| Pyrimidinone (2b) | 83 | 286–287 | High yield via chloroacetonitrile route |
| Chloromethyl derivative (1b) | 72 | 68–69 | Efficient chlorination with POCl3 |
The described method using chloroacetonitrile and POCl3 is superior to previously reported methods that yielded only 29% of compound 2b, demonstrating improved efficiency and scalability.
Research Findings and Analysis
- The reaction of ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate with chloroacetonitrile in dioxane proceeds smoothly at mild temperatures, affording the pyrimidinone intermediate in high yield.
- The subsequent chlorination with POCl3 is selective and efficient, converting the pyrimidinone to the chloromethyl derivative without significant byproducts.
- Spectroscopic data (NMR, IR, MS) confirm the structure and purity of the compounds.
- The method provides a rational and short synthetic path, making it suitable for producing intermediates for further functionalization in drug development.
- This synthetic route is advantageous due to the availability of starting materials, relatively mild conditions, and good overall yields.
Summary Table of Preparation Method
| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Key Characterization Techniques |
|---|---|---|---|---|---|
| 1 | Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate | Chloroacetonitrile, dioxane, 15–18 °C, 10 h | This compound (2b) | 83 | IR, 1H-NMR, 13C-NMR, MS |
| 2 | Compound 2b | POCl3, diethylisopropylamine, toluene, reflux, 18 h | 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (1b) | 72 | IR, 1H-NMR, 13C-NMR, MS |
Q & A
Q. What are the foundational synthetic routes for 6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one?
The compound is synthesized via two primary methodologies:
- Cyclocondensation : Ethyl 5-amino-1-methyl-pyrazole-4-carboxylate undergoes cyclization with formamide under reflux (140–150°C, 8 hours) to form the pyrazolo[3,4-d]pyrimidin-4-one core. Subsequent chloromethylation using chloromethyl iodide (ClCH₂I) in DMF at 60°C for 12 hours yields the target compound (65–72% overall yield) .
- Direct Alkylation : The preformed 1-methyl core reacts with N-aryl α-chloroacetamides in acetonitrile under reflux (24 hours), followed by silica gel chromatography (ethyl acetate/hexane 3:7) to isolate the product (55–60% yield) .
Key considerations include anhydrous conditions to prevent hydrolysis and stoichiometric control (1:1.1 core-to-chlorinating agent) to avoid di-substitution. Purity is confirmed via ¹H NMR (CH₂Cl singlet at δ 4.6 ppm) and LC-MS (m/z 227.03 [M+H]⁺) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- ¹H NMR : Distinctive signals include the CH₂Cl group (δ 4.5–4.7 ppm, singlet, 2H) and N-CH₃ (δ 3.2–3.4 ppm, singlet, 3H) .
- LC-MS/HRMS : Molecular ion peaks at m/z 227.03 [M+H]⁺ confirm molecular weight .
- X-ray Diffraction : For analogs, crystallographic data (e.g., CCDC 895123) validate bond angles and packing efficiency, guiding solubility optimization .
II. Advanced Research Questions
Q. How can the 6-chloromethyl group be leveraged to synthesize bifunctional derivatives?
The chloromethyl group enables diverse functionalization:
- Thioether Formation : Reaction with thiols (e.g., 2-mercaptoethanol) in DMF/Et₃N (1:1) yields thioethers (e.g., HS43, 80% yield), enhancing aqueous solubility .
- Amine Coupling : Microwave-assisted substitution with benzylamine (THF, 100°C, 30 min) produces secondary amines, improving blood-brain barrier permeability (logP reduction by 0.5) .
- Click Chemistry : Azide substitution (NaN₃, DMF, 80°C, 6h) enables Cu-catalyzed cycloaddition with alkynes for targeted delivery systems .
Optimization requires excess nucleophile (2.5 eq) and phase-transfer catalysts (e.g., TBAB) to suppress byproducts .
Q. What integrated strategies assess PDE inhibitory activity and SAR?
- In Vitro Assays : Recombinant PDE isoforms (e.g., PDE9A) are incubated with test compounds (0.1–100 μM) and substrate (cGMP/cAMP). IC₅₀ values are derived from 8-point dose-response curves .
- Structural Insights : The 6-chloromethyl group increases lipophilicity (ΔlogP +0.8 vs. H), enhancing brain penetration. However, bulky substituents at position 1 (e.g., tetrahydro-2H-pyran-4-yl) reduce PDE9/PDE5 selectivity from 15:1 to 3:1 .
- Molecular Docking : AutoDock Vina predicts binding poses; the chloromethyl group forms van der Waals interactions with PDE9A’s hydrophobic pocket (PDB: 4D3C) .
Q. How do crystallographic studies resolve regioselectivity in cyclization reactions?
Electrophilic cyclization of 6-methylthio analogs with p-methoxyphenyltellurium trichloride proceeds via angular annulation under optimized conditions (CH₂Cl₂, 0°C, 2 hours), favoring thiazoline ring formation (85% yield). X-ray data (e.g., CCDC 1548962) confirm regioselectivity, driven by steric hindrance at position 5 .
Q. What mechanistic insights explain contradictory bioactivity data among analogs?
- Antifungal Activity : The 6-chloromethyl derivative exhibits moderate activity (EC₅₀ = 1.93 mg/L against Valsa mali), while chiral analogs (e.g., 8Vc) show enhanced efficacy (EC₅₀ = 0.22 mg/L) due to improved membrane permeability .
- PDE Selectivity : 6-Benzyl derivatives inhibit PDE5 (IC₅₀ = 90 nM), whereas 6-chloromethyl analogs show weaker activity (>1 μM), highlighting substituent-dependent target engagement .
Q. How do toxicity profiles influence experimental design?
- Safety Protocols : Chloromethyl derivatives require handling in fume hoods with nitrile gloves due to alkylating potential. Waste is neutralized with 10% NaOH before disposal .
- In Silico Toxicity : SwissADME predicts moderate hepatotoxicity (AMES test negative) but alerts for potential mutagenicity (TEST: 0.65 probability), necessitating Ames testing pre-in vivo studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
